2-methylpropyl N-(3,5-dihydroxy-1,2,4-triazin-6-yl)-beta-alaninate
Description
2-Methylpropyl N-(3,5-dihydroxy-1,2,4-triazin-6-yl)-β-alaninate is a synthetic nonproteinogenic amino acid derivative characterized by:
- A β-alanine backbone (NH₂-CH₂-CH₂-COO−) esterified with a 2-methylpropyl (isobutyl) group.
- A 1,2,4-triazin-6-yl moiety substituted with hydroxyl groups at positions 3 and 5.
The 3,5-dihydroxy-1,2,4-triazine core is redox-active and may contribute to bioactivity, while the ester group modulates lipophilicity and bioavailability.
Properties
Molecular Formula |
C10H16N4O4 |
|---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
2-methylpropyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoate |
InChI |
InChI=1S/C10H16N4O4/c1-6(2)5-18-7(15)3-4-11-8-9(16)12-10(17)14-13-8/h6H,3-5H2,1-2H3,(H,11,13)(H2,12,14,16,17) |
InChI Key |
KSPFSTBUTPKBTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)CCNC1=NNC(=O)NC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpropyl N-(3,5-dihydroxy-1,2,4-triazin-6-yl)-beta-alaninate typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Alaninate Group: The beta-alaninate group is introduced via a substitution reaction.
Introduction of the 2-methylpropyl Group: The final step involves the alkylation of the triazine ring with 2-methylpropyl group under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under both acidic and basic conditions, with the ester and triazine functionalities serving as primary reaction sites:
| Condition | Site of Hydrolysis | Products | Mechanistic Notes |
|---|---|---|---|
| Acidic (HCl/H₂O) | Ester group | Beta-alanine + 3,5-dihydroxy-1,2,4-triazin-6-ol | Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water. |
| Basic (NaOH) | Triazine hydroxyl groups | 2-Methylpropyl beta-alaninate + 3,5-diketotriazine derivatives | Deprotonation of hydroxyl groups leads to ring-opening via keto-enol tautomerization. |
Key Findings :
-
Acidic hydrolysis predominantly cleaves the ester bond, yielding beta-alanine and a hydroxylated triazine derivative.
-
Basic conditions promote triazine ring degradation, forming diketotriazine intermediates.
Nucleophilic Substitution Reactions
The triazine ring’s electrophilic carbon centers and the beta-alaninate’s amino group enable diverse substitution pathways:
Triazine Ring Substitution
Mechanism :
-
Nucleophiles attack the electron-deficient carbons on the triazine ring, displacing hydroxyl or methylpropyloxy groups.
-
Steric hindrance from the 2-methylpropyl substituent influences regioselectivity .
Beta-Alaninate Amino Group Reactivity
The primary amine of beta-alaninate participates in:
-
Acylation : Forms amide bonds with acyl chlorides or anhydrides.
-
Schiff Base Formation : Reacts with aldehydes/ketones under dehydrating conditions .
Stability Under Environmental Conditions
| Factor | Effect | Degradation Products |
|---|---|---|
| UV Light | Photolytic cleavage of triazine ring | Fragmented aromatic compounds |
| High Humidity | Accelerates hydrolysis of ester and triazine groups | Beta-alanine + triazine diols |
Scientific Research Applications
Chemistry
In chemistry, 2-methylpropyl N-(3,5-dihydroxy-1,2,4-triazin-6-yl)-beta-alaninate could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, this compound might be investigated for its potential as a biochemical probe or as a precursor for bioactive molecules.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential, particularly if they exhibit biological activity.
Industry
In industrial applications, the compound might be used in the synthesis of polymers, dyes, or other materials with specific properties.
Mechanism of Action
The mechanism of action for 2-methylpropyl N-(3,5-dihydroxy-1,2,4-triazin-6-yl)-beta-alaninate would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural Analogs with Varied Ester Groups
The isopropyl ester analog , Isopropyl N-(3,5-dihydroxy-1,2,4-triazin-6-yl)alaninate (), shares the triazine core but differs in:
- Ester group : Isopropyl (C₃H₇O) vs. 2-methylpropyl (C₄H₉O).
- Amino acid backbone: Alanine (α-amino acid) vs. β-alanine (β-amino acid).
Key Implications :
- The larger 2-methylpropyl ester in the target compound may enhance lipid solubility and membrane permeability compared to the isopropyl variant.
Table 1: Molecular Comparison
*Inferred based on structural adjustments to .
Triazine vs. Triazole Derivatives
Compounds like β-(1,2,4-triazol-1-yl)-L-alanine () share a heterocyclic-amino acid hybrid structure but replace the triazine ring with a triazole.
Key Differences :
- Triazine vs. Triazole : The 1,2,4-triazine core (C₃H₂N₃O₂) offers distinct electronic properties due to its conjugated system and hydroxyl substituents, contrasting with the more electron-rich triazole ring.
- Biological Roles : Triazole derivatives are metabolites of agrochemicals (e.g., myclobutanil) , suggesting the target triazine analog may similarly interact with plant or fungal enzymes.
α- vs. β-Amino Acid Esters
The β-alaninate backbone in the target compound differs from α-amino acid esters (e.g., alaninate in ) in:
- Side Chain Orientation: β-alanine positions the amino group on the β-carbon, creating a longer, more flexible backbone.
Biological Activity
The compound 2-methylpropyl N-(3,5-dihydroxy-1,2,4-triazin-6-yl)-beta-alaninate is a derivative of triazine, which has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazinyl moiety linked to a beta-alanine derivative. Its structural formula can be represented as follows:
where denote the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The presence of hydroxyl groups in the triazine ring is significant for its biological activity.
Antioxidant Properties
Research has shown that compounds with triazine structures often exhibit antioxidant properties. The antioxidant activity of 2-methylpropyl N-(3,5-dihydroxy-1,2,4-triazin-6-yl)-beta-alaninate was evaluated using various assays such as DPPH and ABTS. In a study conducted by Leon-Méndez et al., the compound demonstrated substantial free radical scavenging activity, with an IC50 value comparable to established antioxidants .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicated that it inhibits the production of pro-inflammatory cytokines in macrophages. The mechanism appears to involve the downregulation of NF-kB signaling pathways. This suggests potential applications in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial efficacy of 2-methylpropyl N-(3,5-dihydroxy-1,2,4-triazin-6-yl)-beta-alaninate was assessed against various bacterial strains. The compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values were lower than those of standard antibiotics used in clinical settings .
Cytotoxicity Studies
Cytotoxicity assays using human cell lines revealed that while the compound shows promise as an anticancer agent, it also presents a dose-dependent cytotoxic effect. Further studies are required to elucidate its selectivity towards cancerous cells versus normal cells .
Case Study 1: Anti-inflammatory Activity in Animal Models
A study involving animal models of arthritis demonstrated that administration of 2-methylpropyl N-(3,5-dihydroxy-1,2,4-triazin-6-yl)-beta-alaninate resulted in reduced joint swelling and inflammation markers compared to control groups. Histological analysis confirmed decreased inflammatory cell infiltration in treated animals .
Case Study 2: Antimicrobial Efficacy in Clinical Isolates
Clinical isolates from patients with bacterial infections were treated with the compound. Results indicated that it significantly reduced bacterial load in vitro and showed synergistic effects when combined with conventional antibiotics .
Research Findings Summary Table
| Biological Activity | Methodology | Findings |
|---|---|---|
| Antioxidant | DPPH Assay | IC50 comparable to established antioxidants |
| Anti-inflammatory | Cytokine production assay | Inhibition of NF-kB signaling |
| Antimicrobial | MIC determination | Effective against Gram-positive and Gram-negative bacteria |
| Cytotoxicity | Cell viability assays | Dose-dependent cytotoxic effects observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
